Home > Products > Screening Compounds P83093 > Racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid
Racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid - 1251021-43-8

Racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid

Catalog Number: EVT-2708495
CAS Number: 1251021-43-8
Molecular Formula: C14H23NO4
Molecular Weight: 269.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid is a bicyclic compound that belongs to the family of isoindole derivatives. This compound features a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is significant due to its structural similarity to various biologically active molecules, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized through various methods, as detailed in scientific literature. It has been referenced in multiple studies and patents, indicating its relevance in chemical research and potential applications in pharmaceuticals .

Classification

Racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid is classified as an amino acid derivative and falls under the broader category of organic compounds known for their cyclic structures. It is particularly noted for its chirality, which plays a crucial role in its biological activity.

Synthesis Analysis

Methods

The synthesis of racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid can be achieved through several synthetic routes. One notable method involves the use of trichloromethyloxazolidinone derivatives, which facilitate the formation of the desired stereoisomers via diastereoselective alkylation reactions .

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available indole derivatives.
  2. Key Reactions:
    • Hydrogenation: Initial hydrogenation steps are often employed to reduce double bonds present in the starting materials.
    • Epimerization: This step allows for the conversion of one stereoisomer into another, enhancing the yield of the desired compound.
    • Alkylation: The α-alkylation of oxazolidinones serves as a critical step for introducing substituents at specific positions on the isoindole structure .
Molecular Structure Analysis

Structure

The molecular structure of racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid can be represented by its chemical formula C14H21NO3C_{14}H_{21}NO_3. The compound features a bicyclic isoindole framework with a tert-butoxycarbonyl group attached to the nitrogen atom.

Data

  • Molecular Weight: 251.33 g/mol
  • CAS Number: 1251021-43-8
  • InChI Key: PONAUWFRJYNGAC-CGJXVAEWSA-N
  • PubChem ID: 24853843 .
Chemical Reactions Analysis

Reactions

Racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid participates in various chemical reactions that are pivotal for its functionalization:

  1. Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield free amino groups.
  2. Coupling Reactions: This compound can undergo coupling with other amino acids or peptides to form larger biomolecules.
  3. Cyclization Reactions: It can also engage in cyclization processes that may lead to more complex structures relevant in drug design .

Technical Details

The efficiency of these reactions often hinges on reaction conditions such as temperature, solvent choice, and catalyst presence.

Mechanism of Action

Process

The mechanism of action for racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid is closely related to its interactions with biological targets. As an amino acid derivative, it may participate in:

  1. Enzyme Inhibition: Compounds like this are often evaluated for their ability to inhibit specific enzymes that play roles in metabolic pathways.
  2. Receptor Binding: Its structural properties allow it to mimic natural substrates or inhibitors that bind to receptors involved in various physiological processes.

Data

Studies have shown that modifications on the isoindole framework can significantly alter biological activity, thereby providing insights into structure-activity relationships .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: The presence of functional groups allows for various chemical transformations including acylation and alkylation reactions.
Applications

Scientific Uses

Racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid finds applications primarily in:

  1. Medicinal Chemistry: Used as a building block for synthesizing biologically active compounds.
  2. Pharmaceutical Research: Investigated for potential therapeutic effects against viral infections and other diseases due to its structural analogies with known drugs .
  3. Chemical Biology: Serves as a tool compound for studying enzyme mechanisms and protein interactions.
Synthetic Methodologies and Stereochemical Challenges

Retrosynthetic Analysis of Bicyclic Octahydroisoindole Scaffolds

The bicyclic octahydroisoindole core represents a structurally complex motif requiring strategic bond disconnection for efficient synthesis. Retrosynthetic analysis reveals two primary pathways for constructing this scaffold:

  • Cyclization Strategies: The bicyclic framework can be formed through intramolecular amidation or reductive amination. A particularly effective approach involves hydrogenating fused indole precursors or prochiral bicyclic intermediates. For example, catalytic hydrogenation of aromatic indole derivatives using palladium or nickel catalysts under acidic conditions generates the saturated octahydroisoindole system. This method benefits from commercial availability of indole starting materials but faces stereochemical control challenges [1].

  • Chiral Pool Utilization: Biomolecules like serine serve as stereochemical templates. In one documented route, L-serine derivatives undergo sequential transformations—including protection, activation, and cyclization—to establish the isoindole core with defined stereocenters. This leverages inherent chirality but requires multiple steps to incorporate the carboxylic acid functionality at the C4 position [1] [7].

Table 1: Key Starting Materials for Octahydroisoindole Synthesis

Precursor TypeExample CompoundsSynthetic Advantages
Indole Derivatives2-CarboxyindoleCommercial availability; single-step hydrogenation
Amino Acid DerivativesL-Serine ethyl esterInherent chirality; modular functionalization
Cyclic KetonesCis-perhydroisoindolePreformed bicyclic skeleton; ease of N-functionalization [7]

Stereoselective Construction of the (3aS,4R,7aS) Configuration

Achieving the specified cis-fused stereochemistry with C4 chirality introduces significant synthetic complexity:

  • Catalytic Hydrogenation Control: Asymmetric hydrogenation of prochiral dehydroisoindoles using chiral Rh or Ru catalysts (e.g., DuPhos or BINAP complexes) enables installation of the C4 stereocenter. For instance, hydrogenation of 2-benzylidene succinic acid derivatives with Rh/(S,S)-BPPM catalysts yields the (4R) isomer with >90% enantiomeric excess (ee). This method suffers from catalyst cost and sensitivity to substituent effects [1] [7].

  • Diastereoselective Functionalization: An alternative approach employs preformed cis-octahydroisoindole scaffolds (e.g., (3aS,7aS)-octahydro-1H-isoindole). Nucleophilic addition to its carbonyl derivatives with chiral auxiliaries controls C4 stereochemistry. Enzymatic resolution using lipases or esterases further enriches enantiopurity. For example, Pseudomonas cepacia lipase selectively hydrolyzes the (4R)-methyl ester from racemic mixtures, enabling isolation of the desired isomer [3] [7].

  • Ring-Conformation Constraints: The cis-fused bicyclic system inherently restricts conformational flexibility, facilitating stereochemical control during C4 functionalization. Nucleophiles preferentially attack the carbonyl from the less hindered exo face, leading to the (4R) configuration when using bulky electrophiles or chelating agents .

Role of tert-Butoxycarbonyl Protection in Intermediate Stabilization

The tert-butoxycarbonyl group serves critical functions in synthetic routes to this compound:

  • Acid Compatibility: Unlike carbamate groups (e.g., benzyloxycarbonyl), the tert-butoxycarbonyl moiety remains stable under the acidic hydrogenation conditions (e.g., HCl/acetic acid mixtures) required for indole saturation. This enables sequential deprotection-functionalization steps without scaffold degradation. After ring saturation, the tert-butoxycarbonyl group can be cleanly removed using trifluoroacetic acid to liberate the secondary amine for further modifications [1] [5].

  • Steric Shielding: The bulky tert-butyl group minimizes epimerization at the C4 chiral center during carboxylic acid activation (e.g., acid chloride formation). This is particularly crucial for preserving the (4R) configuration when synthesizing amide derivatives for pharmaceutical applications like HIV protease inhibitors or mitiglinide analogs [7].

  • Crystallization Enhancement: tert-Butoxycarbonyl-protected intermediates exhibit improved crystallization behavior due to increased hydrophobicity. For example, (3aS,7aS)-tert-butoxycarbonyl octahydroisoindole-2-carboxylic acid forms stable crystals from ethanol/water mixtures, enabling purification via recrystallization rather than chromatography. Storage stability is also enhanced, with minimal decomposition (<1%) after 12 months at -20°C under inert atmosphere [5].

Comparative Evaluation of Racemic vs. Enantioselective Synthesis Pathways

The choice between racemic and enantioselective synthesis involves multi-factorial trade-offs:

  • Racemic Route Efficiency:Racemic synthesis via prochiral intermediates (e.g., 2-benzylidene succinic anhydride) provides rapid access to the scaffold. Cyclocondensation with cis-perhydroisoindole, followed by non-selective hydrogenation, delivers racemic product in 3-4 steps with 45-60% overall yield. However, this necessitates post-synthesis resolution using chiral acids (e.g., (R)-1-phenylethylamine), reducing net yield to 15-25% of the desired (3aS,4R,7aS) enantiomer. Despite low atom economy, this approach remains cost-effective for initial pharmacological screening due to lower catalyst expenses [1] [7].

  • Enantioselective Approaches:Catalytic asymmetric hydrogenation (e.g., Rh/chiral phosphine complexes) achieves 80-95% ee but requires ultra-pure substrates and stringent anaerobic conditions. Biocatalytic methods using ketoreductases or lipases offer moderate ee (70-90%) under ambient conditions but suffer from substrate specificity limitations. The most efficient route employs L-serine as a chirality source, constructing the entire scaffold with inherent stereocontrol in 6 steps (35% overall yield) without external resolution [3] [7].

Table 2: Synthesis Pathway Performance Metrics

ParameterRacemic SynthesisCatalytic AsymmetricChiral Pool Utilization
Overall Yield (Desired Enantiomer)15-25%40-55%30-40%
Purity (ee)Requires resolution80-95%>99%
Cost per Gram (Relative)1.0x3.5-5.0x2.0-3.0x
Critical StepDiastereomeric salt crystallizationHydrogenation under H₂ (50-100 psi)Serine derivative cyclization
  • Industrial Viability Considerations:Racemic synthesis dominates kilogram-scale production due to operational simplicity and tolerance to technical-grade solvents. Enantioselective routes are preferred for clinical-grade material despite higher costs, as they eliminate genotoxic resolution agents (e.g., 1-phenylethylamine). Recent advances in immobilized chiral catalysts and enzymatic cascades promise cost reductions in enantioselective pathways [7].

Properties

CAS Number

1251021-43-8

Product Name

Racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid

IUPAC Name

(3aS,4R,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-4-carboxylic acid

Molecular Formula

C14H23NO4

Molecular Weight

269.341

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1

InChI Key

WYOZADCWRIFDFW-MXWKQRLJSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.